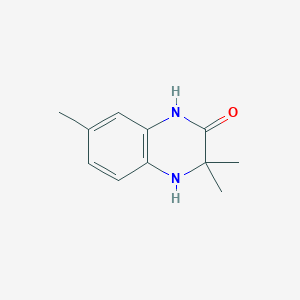
Phosphonium, octadecyltrioctyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, octadecyltrioctyl-, iodide (PTOI) is a cationic surfactant that has gained interest in scientific research due to its unique properties. This compound is commonly used in the synthesis of nanoparticles, drug delivery systems, and as a stabilizer in emulsions. In
Wissenschaftliche Forschungsanwendungen
Phosphonium, octadecyltrioctyl-, iodide has been extensively used in scientific research as a stabilizer in emulsions and as a cationic surfactant in the synthesis of nanoparticles. It has also been used as a drug delivery system due to its ability to enhance drug solubility and bioavailability. Phosphonium, octadecyltrioctyl-, iodide has been shown to improve the pharmacokinetics and pharmacodynamics of various drugs, including anticancer agents, antibiotics, and antiviral drugs.
Wirkmechanismus
Phosphonium, octadecyltrioctyl-, iodide exerts its effects by binding to the cell membrane and disrupting its structure. This leads to an increase in membrane permeability, allowing for the efficient delivery of drugs and nanoparticles. Phosphonium, octadecyltrioctyl-, iodide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Phosphonium, octadecyltrioctyl-, iodide has been shown to have low toxicity and is well tolerated in animal models. It has been shown to have no significant effects on hematological and biochemical parameters. However, Phosphonium, octadecyltrioctyl-, iodide has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Phosphonium, octadecyltrioctyl-, iodide is its ability to enhance drug solubility and bioavailability. It is also a stable compound that can be easily synthesized. However, its use in lab experiments is limited by its high cost and low availability. Phosphonium, octadecyltrioctyl-, iodide is also not suitable for use in aqueous solutions, limiting its application in certain experiments.
Zukünftige Richtungen
Future research on Phosphonium, octadecyltrioctyl-, iodide should focus on its application in the synthesis of novel nanoparticles and drug delivery systems. The development of Phosphonium, octadecyltrioctyl-, iodide-based formulations for the treatment of cancer, viral infections, and other diseases should also be explored. Additionally, the mechanism of action of Phosphonium, octadecyltrioctyl-, iodide and its effects on cellular signaling pathways should be further investigated. Finally, efforts should be made to improve the synthesis method of Phosphonium, octadecyltrioctyl-, iodide and reduce its cost, making it more widely available for scientific research.
Synthesemethoden
Phosphonium, octadecyltrioctyl-, iodide can be synthesized by reacting tri-n-octylphosphine with 1-bromooctadecane in the presence of iodine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
152401-65-5 |
|---|---|
Produktname |
Phosphonium, octadecyltrioctyl-, iodide |
Molekularformel |
C42H88IP |
Molekulargewicht |
751 g/mol |
IUPAC-Name |
octadecyl(trioctyl)phosphanium;iodide |
InChI |
InChI=1S/C42H88P.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4;/h5-42H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FGFQVQFAYBUSHZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Andere CAS-Nummern |
152401-65-5 |
Synonyme |
Octadecyl trioctylphosphonium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



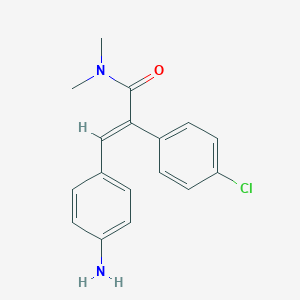
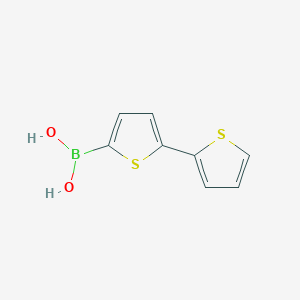
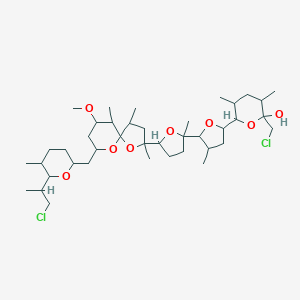
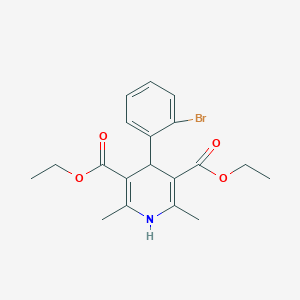
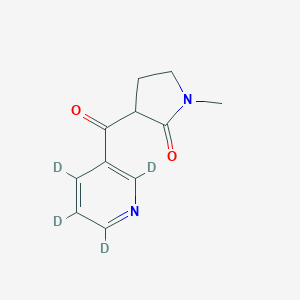
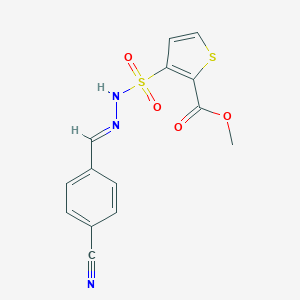
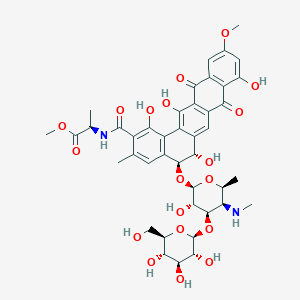
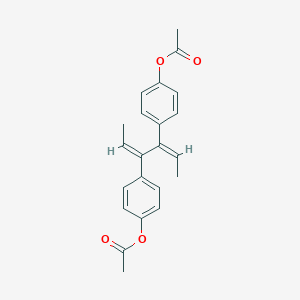
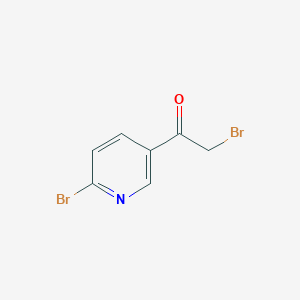
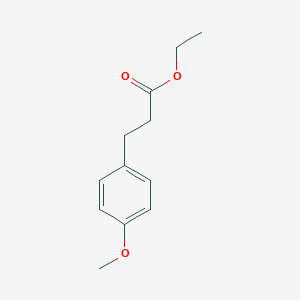
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
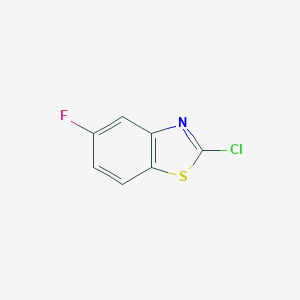
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
